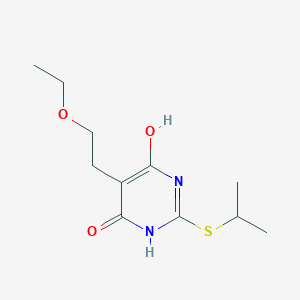
3-Benzyl-2-benzylsulfanyl-3H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-2-benzylsulfanyl-3H-quinazolin-4-one is a synthetic compound that belongs to the class of quinazolinones. This compound has been studied extensively due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis.
Wirkmechanismus
The mechanism of action of 3-Benzyl-2-benzylsulfanyl-3H-quinazolin-4-one is not fully understood. However, it has been suggested that this compound may exert its biological activities by interacting with specific targets in the body such as enzymes, receptors, and ion channels. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
3-Benzyl-2-benzylsulfanyl-3H-quinazolin-4-one has been reported to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. This compound has also been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been shown to possess anti-inflammatory and anticonvulsant activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Benzyl-2-benzylsulfanyl-3H-quinazolin-4-one in lab experiments is its synthetic accessibility. This compound can be easily synthesized using simple and inexpensive starting materials. Additionally, this compound exhibits a range of biological activities, making it a potential candidate for drug discovery.
One of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer to cells or animals in experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Benzyl-2-benzylsulfanyl-3H-quinazolin-4-one. One area of research is the synthesis of analogs of this compound with improved biological activity and solubility. Another area of research is the elucidation of the exact mechanism of action of this compound. Additionally, this compound could be further studied for its potential applications in drug discovery and medicinal chemistry.
Synthesemethoden
The synthesis of 3-Benzyl-2-benzylsulfanyl-3H-quinazolin-4-one involves the reaction of 2-aminobenzyl alcohol with benzyl chloroformate and potassium sulfide in the presence of a catalytic amount of triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature for several hours. The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-2-benzylsulfanyl-3H-quinazolin-4-one has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit a range of biological activities such as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. This compound has also been used as a starting material for the synthesis of various biologically active compounds.
Eigenschaften
Molekularformel |
C22H18N2OS |
|---|---|
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
3-benzyl-2-benzylsulfanylquinazolin-4-one |
InChI |
InChI=1S/C22H18N2OS/c25-21-19-13-7-8-14-20(19)23-22(26-16-18-11-5-2-6-12-18)24(21)15-17-9-3-1-4-10-17/h1-14H,15-16H2 |
InChI-Schlüssel |
HVEAXECXABXTJR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-methylphenyl)-2-[(2-methyl-2-propenyl)sulfanyl]-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B276750.png)
![2-(butylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B276751.png)
![3-(2-methylphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B276752.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B276756.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B276757.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B276758.png)

![N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B276763.png)
![N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B276765.png)
![1-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B276768.png)
![Isobutyl 4-[(phenylsulfonyl)amino]benzoate](/img/structure/B276770.png)
![4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate](/img/structure/B276772.png)

![2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B276774.png)